molecular formula C26H44O8 B1173833 ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside CAS No. 1245636-01-4

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Cat. No. B1173833
CAS RN: 1245636-01-4
InChI Key:
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Description

Synthesis Analysis

The synthesis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside and related compounds involves complex organic reactions, leveraging comprehensive spectroscopic methods including 1D and 2D NMR and mass spectra for structural identification. For instance, the synthesis of ent-kaurane diterpene glycosides from steviol using phase transfer catalysts illustrates the methodology involved in the synthesis of similar compounds (Chaturvedula et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through extensive spectral analysis, including NMR and mass spectrometry. These analyses are crucial for determining the chemical's specific arrangement of atoms and functional groups (Nguyen Thi Thuy My et al., 2020).

Scientific Research Applications

  • Isolation and Cytotoxic Effects : Nguyen Thi Thuy My et al. (2020) isolated two new ent-labdane diterpenoid glucosides, including 19-O-β-D-glucopyranosyl-ent-labda-8(17),13-dien-15,16,19-triol, from Andrographis paniculata. They also evaluated the cytotoxic effects of these compounds towards various human carcinoma cells and their inhibitory effects on nitric oxide production in stimulated cells (Nguyen Thi Thuy My et al., 2020).

  • A New Ent-Labdane Diterpenoid : A study by Qiongyu Zou et al. (2010) reported the isolation of a new ent-labdane diterpenoid, 19-O-beta-D-glucopyranosyl-ent-labda-8(17),13-dien-15,16,19-triol, from Andrographis paniculata. This work involved extensive spectral analysis for structural elucidation (Qiongyu Zou et al., 2010).

  • Cytotoxic Activities of Labdane-Type Diterpene Glycosides : Rui-jian Zhong et al. (2015) isolated three new labdane-type diterpene glycosides from Rubus chingii and evaluated their cytotoxic activities against five human tumor cell lines. One of the compounds showed notable cytotoxic activity against a specific cell line (Rui-jian Zhong et al., 2015).

  • Diterpenoids from Turraeanthus mannii : A study by J. C. Vardamides et al. (2007) identified new compounds including ent-labda-8(17),13-dien-15,16-olid-19-oic acid methyl ester from Turraeanthus mannii. The study also assessed the antibacterial and antifungal activity of these compounds (J. C. Vardamides et al., 2007).

  • Characterization and LDLR and PCSK9 Modulation Effects : In a 2022 study, S. Sut et al. characterized extracts from Rydingia michauxii and identified various natural compounds including ent-labda-8(17),13-dien-18-glucopyranosyl ester-15,16-olide. The study focused on the effects of these compounds on low-density lipoprotein receptor (LDLR) and proprotein convertase subtilisin/kexin type 9 (PCSK9) in a human hepatocarcinoma cell line (S. Sut et al., 2022).

Mechanism of Action

Target of Action

It is known that this compound has anti-inflammatory and antiviral activity . This suggests that it may interact with targets involved in inflammatory and viral pathways.

Mode of Action

Given its anti-inflammatory and antiviral properties , it is likely that this compound interacts with its targets to modulate these pathways, potentially by inhibiting key enzymes or blocking receptor-ligand interactions.

Biochemical Pathways

Given its known biological activities , it can be inferred that this compound may influence pathways related to inflammation and viral replication.

Result of Action

Its known anti-inflammatory and antiviral activities suggest that it may modulate cellular processes related to these biological responses .

Future Directions

The future directions of “ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside” research could involve further exploration of its anti-inflammatory and antiviral properties . Additionally, more research could be conducted to understand its synthesis and chemical reactions better .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,4aS,5R,8aS)-5-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3/b17-9-/t18-,19-,20-,21-,22+,23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEKLYSVSMYNQX-NNAYNVENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CC/C(=C/CO)/CO)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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